3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and trifluoromethyl groups attached to a pyridine ring
Mechanism of Action
Target of Action
It’s known that fluoropyridines are generally used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
It’s known that 2-fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It’s known that fluoropyridines are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of trifluoromethylpyridine derivatives .
Result of Action
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic due to their unique physical, chemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: For example, starting with 3-fluoropyridine, iodination can be achieved using iodine and a suitable oxidizing agent, followed by trifluoromethylation using a reagent such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-fluoro-4-azido-2-(trifluoromethyl)pyridine can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Coupling Products: Complex molecules with extended aromatic systems.
Scientific Research Applications
3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties
Comparison with Similar Compounds
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 4-Iodo-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine is unique due to the simultaneous presence of fluorine, iodine, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the iodine atom provides a site for further functionalization through substitution reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-fluoro-4-iodo-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQSATMEOMNOBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260338 | |
Record name | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227594-25-3 | |
Record name | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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